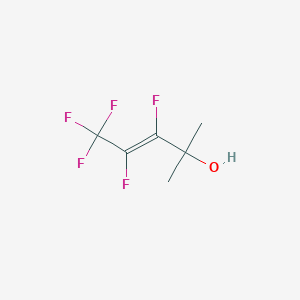
4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene (DFTFPT) is an important fluorinated organic compound used in many scientific applications. It is a versatile building block for a variety of organic syntheses and is used in various areas of research, including drug design, material science, and catalysis. DFTFPT is a highly fluorinated compound, which makes it an ideal candidate for use in a range of applications due to its unique properties. This article will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DFTFPT.
Applications De Recherche Scientifique
4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene has a wide range of applications in scientific research. It is used in drug design, material science, and catalysis. In drug design, it is used as a building block for the synthesis of novel drugs and is used in the development of new drug delivery systems. In material science, it is used as a precursor for the synthesis of novel polymers and other materials, as well as for the modification of existing materials. In catalysis, it is used as a catalyst for organic reactions and has been used in the synthesis of a variety of organic compounds.
Mécanisme D'action
The mechanism of action of 4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene is not well understood. However, it is believed that the fluorinated compound binds to the active site of enzymes and other proteins, leading to a decrease in their activity. The binding of this compound is thought to be due to its highly fluorinated nature, which allows it to interact with the active site of the enzyme or protein. This interaction leads to a decrease in the activity of the enzyme or protein and can be used to modulate the activity of the enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound has a number of effects on the body. It has been shown to have an inhibitory effect on enzymes and other proteins, which can lead to a decrease in their activity. Additionally, this compound has been shown to have an effect on the metabolism of certain drugs, which can lead to an increase or decrease in their effectiveness. Additionally, this compound has been shown to have an effect on the immune system, leading to an increase in the production of inflammatory cytokines. Finally, this compound has been shown to have an effect on the production of hormones, leading to an increase or decrease in their production.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high degree of fluorination, which allows it to interact with enzymes and other proteins, leading to a decrease in their activity. Additionally, this compound is relatively non-toxic and has a low boiling point, making it easy to handle in the lab. Finally, this compound is relatively inexpensive, making it an attractive option for laboratory experiments.
However, this compound also has some limitations when used in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is highly reactive and can react with other compounds, which can lead to unwanted side reactions. Finally, this compound can be difficult to handle in the lab due to its high degree of fluorination, which can lead to contamination.
Orientations Futures
There are a number of potential future directions for the use of 4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene. One potential direction is the use of this compound in the development of novel drug delivery systems. Additionally, this compound could be used in the synthesis of novel polymers and other materials, as well as for the modification of existing materials. Furthermore, this compound could be used in the development of new catalysts for organic reactions. Finally, this compound could be used in the development of new sensors and imaging agents.
Méthodes De Synthèse
4-(1',1'-Difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl)-toluene can be synthesized through a variety of methods, depending on the desired application. The most common and straightforward method is the direct fluorination of toluene with fluorine gas. This reaction produces a mixture of 1,1'-difluoro-2'-fluoro-3',3',3',-trifluoropropylsulfonyl toluene (this compound) and other byproducts. The reaction is typically carried out at room temperature and pressure and is relatively simple and inexpensive. Other methods of synthesis include the use of anhydrous hydrogen fluoride or anhydrous hydrofluoric acid, as well as the use of other fluorinating agents.
Propriétés
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropylsulfonyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O2S/c1-6-2-4-7(5-3-6)19(17,18)10(15,16)8(11)9(12,13)14/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCWIGMHXWPEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)

![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)


![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)

![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)


